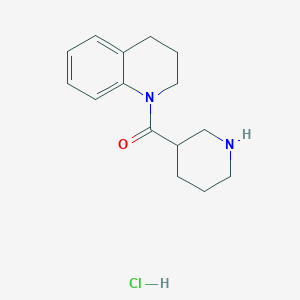
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of quinolinone derivatives, which are known for their diverse therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects. The following sections will detail the biological activities of this compound based on available literature, including data tables and case studies.
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79 g/mol
- CAS Number : 1236254-93-5
Anticancer Activity
Research has indicated that compounds with a quinolinone structure exhibit significant anticancer properties. A study focusing on various quinolinone derivatives found that those similar to this compound demonstrated cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of quinolinone derivatives has also been explored. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound's efficacy against these pathogens indicates its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have suggested that quinolinone derivatives may possess neuroprotective properties. A study highlighted the ability of similar compounds to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.
Case Study 1: Anticancer Mechanism
A recent investigation into the anticancer mechanisms of quinolinone derivatives revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. The study showed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated MCF-7 cells.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various quinolinones, this compound was found to be particularly effective against multidrug-resistant strains of bacteria. The study emphasized the importance of further exploration into its structure-activity relationship to enhance its antimicrobial profile.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17;/h1-2,5,8,13,16H,3-4,6-7,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVCCVDZOGFXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















